molecular formula C5H8INO B13900341 N-allyl iodoacetamide

N-allyl iodoacetamide

Cat. No.: B13900341
M. Wt: 225.03 g/mol
InChI Key: MLVLZFQAKJKYPW-UHFFFAOYSA-N
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Description

N-allyl iodoacetamide is a chemical compound known for its reactivity with thiol groups in proteins. It is an alkylating agent that can modify cysteine residues, making it valuable in various biochemical and proteomic studies. The compound is characterized by the presence of an allyl group and an iodoacetamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl iodoacetamide typically involves the reaction of allylamine with iodoacetic acid or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include iodoacetic acid, allylamine, and a suitable base such as sodium hydroxide. The reaction is usually performed in an organic solvent like dichloromethane or ethanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

N-allyl iodoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-allyl iodoacetamide has a wide range of applications in scientific research:

Mechanism of Action

N-allyl iodoacetamide exerts its effects primarily through alkylation of thiol groups in proteins. The iodine atom in the compound is highly reactive and can form a covalent bond with the sulfur atom in cysteine residues. This modification can alter the structure and function of the protein, making it a valuable tool in biochemical studies. The compound can also inhibit enzymes by modifying their active site cysteine residues, thereby affecting their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-allyl iodoacetamide is unique due to the presence of the allyl group, which can provide additional reactivity and selectivity in certain biochemical applications. Its ability to form stable thioether bonds with cysteine residues makes it particularly valuable in proteomic studies .

Properties

Molecular Formula

C5H8INO

Molecular Weight

225.03 g/mol

IUPAC Name

2-iodo-N-prop-2-enylacetamide

InChI

InChI=1S/C5H8INO/c1-2-3-7-5(8)4-6/h2H,1,3-4H2,(H,7,8)

InChI Key

MLVLZFQAKJKYPW-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)CI

Origin of Product

United States

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